molecular formula C12H15NO2 B15313075 Methyl 4-((cyclopropylmethyl)amino)benzoate

Methyl 4-((cyclopropylmethyl)amino)benzoate

Cat. No.: B15313075
M. Wt: 205.25 g/mol
InChI Key: LZKPDJXKXBKWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((cyclopropylmethyl)amino)benzoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the amino group is substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((cyclopropylmethyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with cyclopropylmethylamine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-Aminobenzoic acid+Cyclopropylmethylamine+MethanolMethyl 4-((cyclopropylmethyl)amino)benzoate+Water\text{4-Aminobenzoic acid} + \text{Cyclopropylmethylamine} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} 4-Aminobenzoic acid+Cyclopropylmethylamine+Methanol→Methyl 4-((cyclopropylmethyl)amino)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((cyclopropylmethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-((cyclopropylmethyl)amino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((cyclopropylmethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler derivative of benzoic acid with an amino group.

    Ethyl 4-aminobenzoate: Similar to Methyl 4-aminobenzoate but with an ethyl ester group.

    Methyl 4-((cyclopropylmethyl)amino)benzoate: The compound of interest with a unique cyclopropylmethyl substitution.

Uniqueness

This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and binding affinity, making it valuable for various applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-(cyclopropylmethylamino)benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3

InChI Key

LZKPDJXKXBKWAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.